(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate
Overview
Description
“(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C21H24N2O3S . It is categorized under organic reagents .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H24N2O3S . It has a molecular weight of 384.498 . The exact mass is 384.15100 . It has a complexity of 612 and a topological polar surface area of 78.8 .Physical And Chemical Properties Analysis
This compound has a density of 1.26g/cm3 . Its boiling point is 552.3ºC at 760 mmHg , and it has a flash point of 287.8ºC . The refractive index is 1.61 . It has a hydrogen bond acceptor count of 5 and a rotatable bond count of 6 .Scientific Research Applications
Industrial Effluent Treatment
Compounds related to 4-methylbenzenesulfonate have been utilized in the chemical, pharmaceutical, and textile industries, particularly in the treatment of industrial effluents. A study demonstrated the use of polystyrene divinylbenzene sorbent for the enrichment of benzene- and naphthalenesulfonates from wastewaters, showcasing the environmental applications of such compounds in water treatment processes (Alonso, Castillo, & Barceló, 1999).
Organic Synthesis and Pharmaceutical Intermediates
Electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has been documented for the synthesis of various benzonitriles, indicating its utility in creating complex organic molecules and pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Crystallography and Material Science
4-Methylbenzenesulfonate has been studied for its crystallographic properties, such as in the formation of salts with 2-amino-6-methylpyridinium, providing insights into molecular interactions and material science applications (Babu et al., 2014).
Catalysis and Chemical Transformations
Sulfonated Schiff base copper(II) complexes have been explored for their roles in alcohol oxidation, demonstrating the influence of sulfonamide derivatives on catalytic efficiency and selectivity (Hazra et al., 2015). This suggests potential applications in the development of new catalysts for organic synthesis.
Environmental Chemistry
The oxidation of hydrocarbons by aqueous platinum salts, where p-toluenesulfonic acid undergoes selective hydroxylation, illustrates the role of sulfonate derivatives in environmental chemistry and industrial processes (Labinger et al., 1993).
Safety And Hazards
The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
(1-benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-18-7-9-20(10-8-18)27(24,25)26-17-21(16-22)11-13-23(14-12-21)15-19-5-3-2-4-6-19/h2-10H,11-15,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZMJYGDVZSAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672072 | |
Record name | (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate | |
CAS RN |
270257-39-1 | |
Record name | (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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